molecular formula C20H23NO3 B2724899 (3E)-3-(3,4-dimethoxyphenyl)-4-[(3,4-dimethylphenyl)amino]but-3-en-2-one CAS No. 339017-33-3

(3E)-3-(3,4-dimethoxyphenyl)-4-[(3,4-dimethylphenyl)amino]but-3-en-2-one

Cat. No.: B2724899
CAS No.: 339017-33-3
M. Wt: 325.408
InChI Key: DCQLGJARRHVZIE-PDGQHHTCSA-N
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Description

(3E)-3-(3,4-dimethoxyphenyl)-4-[(3,4-dimethylphenyl)amino]but-3-en-2-one is an organic compound that belongs to the class of butenones. These compounds are characterized by the presence of a butenone moiety, which is a four-carbon chain with a double bond and a ketone group. The compound also features two aromatic rings, one with methoxy groups and the other with methyl groups, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-(3,4-dimethoxyphenyl)-4-[(3,4-dimethylphenyl)amino]but-3-en-2-one typically involves the condensation of 3,4-dimethoxybenzaldehyde with 3,4-dimethylaniline in the presence of a base. The reaction may proceed through a Knoevenagel condensation followed by a Michael addition to form the final product. Common bases used in such reactions include sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-(3,4-dimethoxyphenyl)-4-[(3,4-dimethylphenyl)amino]but-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or reduce the double bond.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

(3E)-3-(3,4-dimethoxyphenyl)-4-[(3,4-dimethylphenyl)amino]but-3-en-2-one may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigation of its pharmacological properties and potential therapeutic uses.

    Industry: Utilization in the production of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of (3E)-3-(3,4-dimethoxyphenyl)-4-[(3,4-dimethylphenyl)amino]but-3-en-2-one would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, influencing various biochemical pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dimethoxyphenyl)-4-anilino-3-buten-2-one
  • 3-(3,4-Dimethoxyphenyl)-4-(2,4-dimethylanilino)-3-buten-2-one

Uniqueness

The uniqueness of (3E)-3-(3,4-dimethoxyphenyl)-4-[(3,4-dimethylphenyl)amino]but-3-en-2-one lies in its specific substitution pattern on the aromatic rings, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-4-(3,4-dimethylanilino)but-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c1-13-6-8-17(10-14(13)2)21-12-18(15(3)22)16-7-9-19(23-4)20(11-16)24-5/h6-12,21H,1-5H3/b18-12-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCQLGJARRHVZIE-PDGQHHTCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC=C(C2=CC(=C(C=C2)OC)OC)C(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N/C=C(\C2=CC(=C(C=C2)OC)OC)/C(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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